molecular formula C18H24N4O5S B3203709 N-(4-((2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl)phenyl)acetamide CAS No. 1021265-09-7

N-(4-((2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl)phenyl)acetamide

货号: B3203709
CAS 编号: 1021265-09-7
分子量: 408.5 g/mol
InChI 键: HHGBVODFILTJKU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-((2,4-Dioxo-3-propyl-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl)phenyl)acetamide (CAS 1021265-09-7) is a spirocyclic compound of significant interest in medicinal chemistry and pharmacological research. It features a 1,3,8-triazaspiro[4.5]decane core, a structure that imparts significant conformational rigidity, which is a valuable property for enhancing target-binding specificity in probe and drug discovery efforts . The molecular formula is C18H24N4O5S, and it has a molecular weight of 408.5 g/mol . Its key structural elements include 2,4-dioxo groups, which are likely contributors to hydrogen-bonding interactions with biological targets, and a sulfonylphenylacetamide group, a common pharmacophore often associated with enzyme inhibition or receptor modulation . Recent research has identified the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold as a novel chemotype of Delta Opioid Receptor (DOR) agonists . This novel chemotype contrasts with previously known DOR agonists; it is slightly biased toward G-protein signaling and demonstrates anti-allodynic efficacy in models of inflammatory pain, presenting a potentially improved pharmacological profile . This makes the compound a valuable research tool for neuroscientists and pharmacologists exploring neurology and chronic pain. Furthermore, related spirocyclic compounds have been investigated for their antibacterial potential, showing promising activity against various bacterial strains, and for their anticancer activity, with studies indicating an ability to inhibit the mitochondrial permeability transition pore (mPTP) . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

属性

IUPAC Name

N-[4-[(2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S/c1-3-10-22-16(24)18(20-17(22)25)8-11-21(12-9-18)28(26,27)15-6-4-14(5-7-15)19-13(2)23/h4-7H,3,8-12H2,1-2H3,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGBVODFILTJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-((2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on antibacterial and anticancer effects, along with structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The compound features a complex spirocyclic structure with a sulfonamide group, which is known to enhance biological activity. Its molecular formula is C17H21N4O3SC_{17}H_{21}N_{4}O_{3}S, and it has a molecular weight of approximately 364.8 g/mol. The presence of the triazaspirodecane moiety is particularly noteworthy as it contributes to the compound's pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to the triazaspirodecane scaffold. For instance, derivatives of this compound have shown promising results against various bacterial strains:

CompoundBacterial StrainEC50 (µM)Comparison
Compound AXanthomonas oryzae156.7Better than bismerthiazol (230.5 µM)
Compound BXanthomonas axonopodis281.2Superior to thiodiazole copper (476.52 µM)
Compound CXanthomonas oryzae pv. oryzicola194.9Comparable to commercial bactericides

The minimum effective concentration (EC50) values indicate that the compound exhibits significant antibacterial activity, particularly against Xanthomonas species, which are notorious for causing plant diseases . Scanning electron microscopy (SEM) studies have demonstrated that these compounds can disrupt bacterial cell membranes, leading to cell death .

Anticancer Activity

In addition to antibacterial properties, this compound has been investigated for its anticancer potential. Research indicates that compounds within this class can inhibit the mitochondrial permeability transition pore (mPTP), a critical factor in myocardial infarction and cancer cell apoptosis . The inhibition of mPTP opening has been associated with reduced apoptotic rates in cancer models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies suggest that modifications at specific positions on the phenyl ring significantly influence antibacterial efficacy:

  • Electron-withdrawing groups at the para position enhance activity.
  • Substituents at the ortho position tend to reduce activity.

For example, compounds with fluorine substituents showed superior antibacterial effects compared to those with chlorine or bromine . This insight into SAR can guide future synthetic efforts aimed at developing more potent derivatives.

Case Studies

  • Case Study 1: Antibacterial Efficacy
    • A study evaluated a series of triazaspirodecane derivatives against Xanthomonas species.
    • Results indicated that modifications at the 4-position significantly improved antibacterial potency.
    • SEM analysis confirmed structural integrity loss in bacterial cells upon treatment.
  • Case Study 2: Cancer Cell Apoptosis
    • Research focused on the impact of triazaspirodecane derivatives on cancer cell lines.
    • The findings revealed that these compounds could effectively induce apoptosis through mPTP inhibition.
    • The study emphasized the potential for these compounds as therapeutic agents in oncology.

相似化合物的比较

Piperazine-Containing Spiro Derivatives

  • 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) and 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14) ():
    • Key Differences : Incorporation of piperazine rings linked via propyl chains.
    • Implications : Piperazine groups may enhance binding to serotonin or dopamine receptors, though this is speculative without explicit activity data .

KRAS-PDEδ Inhibitors

  • N-(Cyclobutylmethyl)-4-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenylbutanamide (36n) and N-(Cyclopropylmethyl)-4-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenylbutanamide (36o) ():
    • Key Differences : Cycloalkylmethyl groups (cyclobutyl, cyclopropyl) instead of propyl.
    • Synthesis : Yields ~32–33%, purified via C18 chromatography with trifluoroacetic acid (TFA), which may affect compound stability .

Sulfonamide-Linked Phenylacetamide Derivatives

Analgesic Agents

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35), N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36), and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) (): Key Differences: Sulfonamide groups substituted with piperazine or diethylamine. Activity: Compound 35 showed analgesic activity comparable to paracetamol, while 36 and 37 demonstrated anti-hypernociceptive effects in inflammatory pain models .

Thioacetamide Variants

  • 2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide ():
    • Key Differences : Thioether linker instead of sulfonyl, with chlorophenyl and ethyl substituents.
    • Implications : Thio groups may alter redox reactivity or metabolic stability compared to sulfonyl .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Pharmacological Activity Synthesis Yield/Purity Reference ID
Target Compound 1,3,8-Triazaspiro[4.5]decane 3-Propyl, sulfonylphenylacetamide Not explicitly reported Not reported
Compound 13 () 1,3-Diazaspiro[4.5]decane Phenylpiperazinylpropyl Not reported Supplementary materials
Compound 36n () 1,3,8-Triazaspiro[4.5]decane Cyclobutylmethyl, phenylbutanamide KRAS-PDEδ inhibition (implied) 32.6%, C18/TFA purification
Compound 35 () Phenylacetamide 4-Methylpiperazinylsulfonyl Analgesic (paracetamol-level) Not reported
Compound 1,4,8-Triazaspiro[4.5]deca-1,3-diene Chlorophenyl, ethyl, thioacetamide Not reported ChemSpider ID provided

Key Findings and Implications

Structural Flexibility : The target compound’s 3-propyl group may offer intermediate lipophilicity compared to cyclopropyl (36o) or piperazine (13, 35) substituents, balancing solubility and membrane penetration.

Pharmacological Potential: While the target compound’s activity is undefined, its sulfonamide-phenylacetamide motif aligns with analgesics (e.g., 35) and kinase inhibitors (e.g., KRAS-PDEδ inhibitors) .

常见问题

Q. What analytical validation protocols ensure batch-to-batch consistency in academic settings?

  • Methodological Answer:
  • HPLC-PDA: Purity checks with C18 columns (acetonitrile/water gradient) and UV spectra matching .
  • Elemental Analysis: Carbon/hydrogen/nitrogen (CHN) validation within ±0.4% theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-((2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-((2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl)phenyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。